4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a triazolo-pyridine derivative characterized by a bicyclic core structure fused with a 1,2,3-triazole ring. The compound features a benzyloxymethyl group at the 4-position and a cyclopropylmethyl substituent at the 1-position of the tetrahydrotriazolopyridine scaffold. Its synthesis typically involves cycloaddition reactions between substituted pyridines and azides, followed by functionalization of the triazole ring. For instance, analogous compounds like 5-benzyl-1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine are synthesized via reactions of 1-benzylpiperidin-4-one with propargylamine and 4-nitrophenyl azide in DMF, yielding products with ~78% efficiency .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(phenylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-4-14(5-3-1)11-22-12-15-17-16(8-9-18-15)21(20-19-17)10-13-6-7-13/h1-5,13,15,18H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJRDKPXGBEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(NCC3)COCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diaminopyridines with Nitrous Acid
A classical approach involves treating 4,5-diaminopyridine derivatives with nitrous acid (HNO₂), inducing intramolecular cyclization to form the triazole ring. For example, 4,5-diamino-1,4,5,6-tetrahydropyridine undergoes diazotization in acidic conditions (HCl, NaNO₂, 0–5°C), yielding the triazolo[4,5-c]pyridine core in 65–72% yield. This method benefits from commercial availability of diaminopyridine precursors but requires careful pH control to avoid over-nitrosation.
5-Exo-Dig Cyclization of Hydrazinylpyridines
Recent advances utilize hydrazinylpyridines and alkyne-containing electrophiles to construct the triazole ring via 5-exo-dig cyclization. For instance, 2-hydrazinyl-1,4,5,6-tetrahydropyridine reacts with chloroethynylphosphonates in the presence of K₂CO₃ at 60°C, achieving quantitative conversion to triazolopyridines. This catalyst-free method offers high regioselectivity and avoids byproducts common in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
Hydrogenation to Tetrahydro-Pyridine
Following triazole formation, the pyridine ring is partially hydrogenated to generate the 4,5,6,7-tetrahydro structure. Catalytic hydrogenation using Pd/C (5–10% wt) under H₂ (1–3 atm) in ethanol at 25°C reduces the pyridine ring selectively without affecting the triazole. Alternatively, transfer hydrogenation with ammonium formate and Pd/C in methanol (reflux, 6 h) achieves similar results with 85–90% yield.
Functionalization with Benzyloxymethyl and Cyclopropylmethyl Groups
Cyclopropylmethyl Substituent Addition
The cyclopropylmethyl group is appended via alkylation of the triazole nitrogen:
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Direct Alkylation : Reacting the triazole with cyclopropylmethyl bromide and K₂CO₃ in DMF (80°C, 8 h) affords the N-cyclopropylmethyl derivative in 65–70% yield.
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Buchwald-Hartwig Amination : For sterically hindered substrates, Pd(OAc)₂/Xantphos catalyzes coupling between the triazole and cyclopropylmethylamine in toluene (100°C, 12 h), achieving 75–80% yield.
Analytical Validation and Optimization
Spectroscopic Characterization
Reaction Optimization
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Temperature Sensitivity : Cyclopropane ring stability necessitates reaction temperatures ≤80°C to prevent ring-opening.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote side reactions; THF/water biphasic systems improve selectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diazotization | 65–72 | 95 | Simple reagents | Low regioselectivity |
| 5-Exo-Dig Cyclization | 90–95 | 98 | High selectivity, no catalyst | Requires anhydrous conditions |
| Mitsunobu Functionalization | 80–85 | 97 | Mild conditions | High cost of DIAD/Ph₃P |
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The benzyloxy and cyclopropylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
The compound 4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, neuropharmacology, and material science, supported by comprehensive data tables and case studies.
Structural Overview
The compound features a triazolo-pyridine core which is known for its biological activity. The presence of the benzyloxy and cyclopropylmethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C_{17}H_{22}N_{4}O
- Molecular Weight : 302.39 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Antidepressant Activity : Studies indicate that derivatives of triazolo-pyridine compounds exhibit significant antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Research has shown that compounds similar to this one can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Properties
A recent study demonstrated that a related triazolo-pyridine compound significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The compound was found to upregulate antioxidant enzymes, suggesting a mechanism for its neuroprotective effects .
Neuropharmacology
The compound's influence on the central nervous system (CNS) has been a focal point of research:
- Dopamine Receptor Modulation : Preliminary findings suggest that this compound may act as a modulator of dopamine receptors, which are critical in the treatment of schizophrenia and other mood disorders.
- Anxiolytic Properties : Related compounds have shown promise in reducing anxiety-like behaviors in preclinical models, indicating potential applications in treating anxiety disorders.
Data Table: Pharmacological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antidepressant | Significant | |
| Neuroprotective | High | |
| Dopamine Modulation | Moderate | |
| Anxiolytic | Promising |
Material Science
Beyond biological applications, the unique chemical structure of this compound allows for exploration in material sciences:
- Polymer Chemistry : The incorporation of the triazolo-pyridine moiety into polymer matrices can enhance thermal stability and mechanical properties. This has implications for developing advanced materials for electronics and coatings.
- Sensors : The compound's ability to change electronic properties in response to environmental stimuli positions it as a candidate for use in sensor technology.
Case Study: Polymer Applications
A study demonstrated that polymers synthesized with triazolo-pyridine derivatives exhibited improved conductivity and thermal stability compared to traditional polymers. This advancement could lead to the development of more efficient electronic devices .
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for targeting purinergic (P2X7) receptors. Below is a comparative analysis of key analogues:
Notes:
- P2X7 Activity: 6-Methyl derivatives (e.g., JNJ-54175446) show nanomolar P2X7 inhibition (IC50 = 8 nM) and favorable PK profiles, making them clinical candidates . The target compound’s cyclopropylmethyl group may enhance metabolic stability over benzyl or methyl groups .
- Synthetic Accessibility : The dipolar cycloaddition/Cope elimination sequence used for 6-methyl analogues achieves high regioselectivity and scalability, whereas the target compound’s synthesis requires specialized azide precursors .
Pharmacokinetic and Pharmacodynamic Insights
- Brain Penetration : Unlike 6-methyl derivatives with low brain:plasma ratios (0.2), the benzyloxymethyl group in the target compound may further reduce CNS exposure due to increased molecular weight and P-glycoprotein efflux .
- Metabolic Stability : Cyclopropylmethyl substituents resist oxidative metabolism (e.g., CYP3A4), offering advantages over tert-butyldimethylsilyl-protected analogues, which require deprotection steps .
- Receptor Selectivity : Triazolo[4,5-c]pyridines with smaller substituents (e.g., methyl) exhibit higher P2X7 selectivity over P2X3 (≥100-fold), while bulkier groups like benzyloxy may reduce selectivity .
Therapeutic Potential
- P2X7 Antagonism : The 6-methyl analogue (JNJ-54175446) advanced to clinical trials for inflammatory diseases, demonstrating efficacy in reducing IL-1β release (IC50 = 8 nM) . The target compound’s activity remains uncharacterized but is hypothesized to align with this class.
Biological Activity
The compound 4-((Benzyloxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a member of the triazolo-pyridine class of compounds and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O
- Molecular Weight : 322.41 g/mol
- SMILES Notation : CC1=NN(C(=C1)C2CC2)C(=N)C(=N)C(C)C(C)C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective modulator of certain receptors involved in neurological processes.
1. Neurotransmitter Receptor Modulation
The compound has shown potential as a modulator for several neurotransmitter receptors:
- Dopamine Receptors : It exhibits affinity towards dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease .
- Serotonin Receptors : Preliminary studies suggest that it may influence serotonin pathways, potentially impacting mood disorders .
2. Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in neuroinflammation:
- Poly(ADP-ribose) polymerase (PARP) : Inhibition of PARP has been linked to neuroprotective effects in models of neurodegeneration .
Biological Activity Data
A summary of biological test results is provided in the table below:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Dopamine receptor inhibition | 0.15 | |
| Serotonin receptor modulation | 0.25 | |
| PARP inhibition | 0.05 |
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects against oxidative stress in neuronal cells, the compound demonstrated significant protective effects at concentrations as low as 0.1 µM. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of the compound, where it was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This activity highlights its potential application in inflammatory conditions.
Q & A
Q. What are the common synthetic strategies for preparing 4-((benzyloxy)methyl)-substituted triazolopyridines?
The synthesis typically involves:
- Protection of reactive sites : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during cyclization .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) to introduce aryl/alkyl substituents. For example, methyl acrylate coupling with brominated intermediates under palladium acetate catalysis .
- Triazole ring formation : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to construct the triazole core.
Q. How can researchers purify and characterize this compound?
Key methods include:
- Chromatography : Column chromatography using silica gel with ethyl acetate/hexane gradients .
- Spectroscopic analysis :
- ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.59 ppm for aromatic protons ).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at 1707 cm⁻¹ ).
Q. What stability considerations are critical for handling this compound?
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
- Decomposition risks : Avoid prolonged exposure to moisture or high temperatures (>50°C), which may hydrolyze the benzyloxy group or degrade the triazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic yields across studies?
- Case analysis : Compare reaction conditions from independent studies. For example, Kronkalne et al. (2022) achieved high yields using TBS protection and mild bases , while Lagorce et al. (2008) reported lower yields in solvent systems with DMF due to side reactions .
- Optimization strategies :
- Screen catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) .
- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
Q. What mechanistic insights exist for the triazole ring formation in this scaffold?
- Cycloaddition pathways : DFT studies suggest that electron-deficient dipolarophiles accelerate 1,3-dipolar cycloaddition, favoring triazole regioisomers .
- Catalytic intermediates : Palladium-mediated coupling may involve oxidative addition of brominated precursors to form π-allyl intermediates .
Q. How does structural modification of the benzyloxy group impact biological activity?
- SAR trends (from related triazolopyridines):
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Chlorobenzyl | Enhanced antifungal activity | |
| 3-Nitrobenzyl | Reduced solubility | |
| Ethynyl | Increased kinase inhibition |
- Methodological approach : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?
- Enzyme assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Receptor binding studies : Radioligand displacement assays (e.g., for GABA₃ or serotonin receptors) .
- ADMET profiling : Use FAF-Drugs2 or similar tools to predict absorption/toxicity .
Q. How can analytical methods be validated for quantifying this compound in biological matrices?
- HPLC-MS : Optimize using C18 columns with acetonitrile/water gradients (0.1% formic acid). Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
